N-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea
Overview
Description
The compound “N-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N’-(4-methoxyphenyl)urea” is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a urea group, a thioether linkage, and aromatic rings with chloro and methoxy substituents .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through multi-step processes involving reactions like esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms . The presence of the =N-C-S- moiety and the strong aromaticity of the ring could contribute to its stability .Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities, including antiviral, anticonvulsant, and antimicrobial effects . These activities suggest that the compound may interact with various biological targets, potentially including enzymes, receptors, or ion channels involved in these processes.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives often display interesting bioactivities, such as anticonvulsant, antifungal, and antibacterial properties . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes.
Biochemical Pathways
Given the reported biological activities of similar 1,3,4-thiadiazole derivatives , it can be inferred that the compound may affect pathways related to viral replication, neuronal signaling, or bacterial growth. The downstream effects of these pathway modulations would depend on the specific targets and their roles in these pathways.
Result of Action
Based on the reported biological activities of similar 1,3,4-thiadiazole derivatives , it can be inferred that the compound may have antiviral, anticonvulsant, or antimicrobial effects at the molecular and cellular levels.
Properties
IUPAC Name |
1-[5-[(4-chlorophenyl)sulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S2/c1-24-13-6-4-12(5-7-13)19-16(23)20-17-22-21-15(26-17)10-25-14-8-2-11(18)3-9-14/h2-9H,10H2,1H3,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRJDIZAHYXLNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CSC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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